Metoclopramide N4-Sulfonate
Overview
Description
Metoclopramide N4-Sulfonate is a biochemical used for proteomics research . It has a molecular formula of C14H22ClN3O5S and a molecular weight of 379.86 .
Molecular Structure Analysis
Metoclopramide N4-Sulfonate has a complex molecular structure. It contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Transformation and Excretion in Biological Systems
Metoclopramide N4-Sulfonate is a major excrement in the urine and bile of rabbits receiving metoclopramide. A method for the separatory determination of metoclopramide and its N4-glucuronide and N4-sulfonate in rabbit urine and bile has been established. This involves extracting metoclopramide under alkaline pH conditions and measuring the developed color after diazo-coupling (Arita, Hori, Ito, & Ichikawa, 1970).
Reabsorption from Intestine
Study on the reabsorption of metoclopramide-N4-glucuronide and -N4-sulfonate from the intestine of rabbits was conducted to explore the possibility of entero-hepatic circulation. It was found that the sulfonate could be absorbed from the intestine without being hydrolysed (Arita, Hori, Ito, & Sekikawa, 1970).
Metoclopramide Transformation
The transformation of metoclopramide in rabbits was studied, revealing five transformation products in rabbit urine after oral administration, including N4-sulfonate. This study helps understand the transformation of metoclopramide in biological systems (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Interaction with Dopamine D2 Receptor
Research on analogues of metoclopramide, including its sulfonate, showed their ability to inhibit apomorphine-induced responses in mouse striatal slices. This provides insights into how dopamine antagonists like metoclopramide bind to D2 receptors (Harrold, Sriburi, Matsumoto, Miller, Farooqui, & Uretsky, 1993).
Metabolite Identification
Studies have identified various metoclopramide metabolites in humans, both in vitro and in vivo. This includes the identification of N-sulfate (M2), among others, which helps in understanding the comprehensive metabolism of metoclopramide in humans (Argikar, Gómez, Ung, Parkman, & Nagar, 2010).
Safety And Hazards
properties
IUPAC Name |
[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O5S/c1-4-18(5-2)7-6-16-14(19)10-8-11(15)12(9-13(10)23-3)17-24(20,21)22/h8-9,17H,4-7H2,1-3H3,(H,16,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMTXLHHLGRAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562308 | |
Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoclopramide N4-Sulfonate | |
CAS RN |
27260-42-0 | |
Record name | N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27260-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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